molecular formula C13H14 B1353780 6-Methyl-1,2,3,5-tetrahydro-s-indacene CAS No. 202667-45-6

6-Methyl-1,2,3,5-tetrahydro-s-indacene

Cat. No. B1353780
M. Wt: 170.25 g/mol
InChI Key: AHMSERHYRMNFKO-UHFFFAOYSA-N
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Description

“6-Methyl-1,2,3,5-tetrahydro-s-indacene” is an aliphatic cyclic hydrocarbons compound with a molecular weight of 170.25 and a molecular formula of C13H14 .


Synthesis Analysis

The compound can be synthesized by Suzuki-Miyaura cross-coupling reaction catalyzed by Pd (dppf)Cl2 . The structure of the product was confirmed by 1H NMR, IR, GC-MS, and MS .


Molecular Structure Analysis

The molecular structure of “6-Methyl-1,2,3,5-tetrahydro-s-indacene” is represented by the SMILES notation: CC1=Cc2cc3c(cc2C1)CCC3 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 276℃ and a density of 1.071 . It’s recommended to be stored sealed in a dry room temperature environment .

Scientific Research Applications

Synthesis and Configuration

  • The synthesis and absolute configuration of derivatives of s-indacene have been a subject of research. For instance, Vandyck, Matthys, and Van Der Eycken (2005) described the synthesis of (1S,8S)-as-hydrindacene-1,8-diol, highlighting the process's high yield and excellent enantioselectivity. This research showcases the potential of such compounds in synthetic chemistry and their stereochemical aspects (Vandyck, Matthys, & Van Der Eycken, 2005).

Chemical Properties and Stability

  • The stability and reactivity of s-indacene derivatives have been a focus of research. For example, Xu et al. (2021) synthesized core-expanded indacene isomers, revealing their antiaromaticity and open-shell singlet ground state. This indicates the unique chemical properties of such compounds, which could be valuable in materials science (Xu et al., 2021).

Application in Optoelectronics

  • The potential application of s-indacene derivatives in optoelectronics has been demonstrated. Chen et al. (2003) synthesized a novel compound of this class and studied its electroluminescent properties, showing promise for use in organic light-emitting diodes (OLEDs) (Chen et al., 2003).

Molecular Structure and Synthesis

  • Research into the molecular structure and synthesis methods of s-indacene derivatives continues to be an important aspect. For instance, Dahrouch et al. (2001) explored the synthesis of 1,5-dihydropolyalkylated s-indacenes, characterizing their mono- and dianions. This type of research contributes to our understanding of the structural and synthetic versatility of these compounds (Dahrouch et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-methyl-1,2,3,5-tetrahydro-s-indacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMSERHYRMNFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=C3CCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449566
Record name 6-methyl-1,2,3,5-tetrahydro-s-indacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,2,3,5-tetrahydro-s-indacene

CAS RN

202667-45-6
Record name 1,2,3,5-Tetrahydro-6-methyl-s-indacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202667-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrahydro-6-methyl-S-indacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202667456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-methyl-1,2,3,5-tetrahydro-s-indacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W0IAN484S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3.8 g (0.1 mol) of LiAlH4 was carefully added under cooling (0° C.) and stirring to the solution of 37.2 g (0.2 mol) of 2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one in 300 ml of Et2O. The resulting mixture was allowed to warm to room temperature and then was stirred overnight. Next day the mixture obtained was cooled to 0° C. and 10% HCl was carefully added. The organic phase was separated, dried over MgSO4. The 0.5 g of TSA was then added and the reaction mixture was refluxed in 1 h. After that it was washed by water solution of NaHCO3 and saturated water solution of NaCl. The organic phase was dried over MgSO4, evaporated and then isolated by distillation to give 28.5 g of the product (83%). B.p. 140° C./5 torr.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 2
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 3
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 4
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 5
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 6
6-Methyl-1,2,3,5-tetrahydro-s-indacene

Citations

For This Compound
1
Citations
IE Nifant'ev, PV Ivchenko, VV Bagrov, Y Okumura… - …, 2011 - ACS Publications
A set of asymmetric bis-indenyl zirconium SiMe 2 -bridged ansa-complexes, containing 2-isopropyl-4-arylindenyl and 2-methyl-4-aryltetrahydroindacenyl fragments, have been …
Number of citations: 23 pubs.acs.org

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